XLogP3 Lipophilicity Difference: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile vs. 1H-Indazole-3-carbonitrile
The saturated tetrahydroindazole scaffold exhibits a slightly lower computed lipophilicity (XLogP3 = 1.5) compared to its fully aromatic analog 1H-indazole-3-carbonitrile (XLogP3 = 1.6) [1]. This 0.1 log unit difference corresponds to a ~1.26-fold lower octanol-water partition coefficient, potentially influencing membrane permeability and metabolic stability [2].
Lower computed lipophilicity may support improved solubility screening.
Computed XLogP3 value; experimental logP data to verify.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1H-indazole-3-carbonitrile (XLogP3 = 1.6) |
| Quantified Difference | 0.1 log units lower |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
A lower XLogP3 suggests potentially improved aqueous solubility and reduced non-specific protein binding, which can be advantageous for lead optimization in medicinal chemistry.
- [1] PubChem CID 32049632. 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. Computed Properties: XLogP3-AA = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/32049632 View Source
- [2] PubChem CID 123124. 1H-indazole-3-carbonitrile. Computed Properties: XLogP3 = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/123124 View Source
